Ethyl 3-(3-oxocyclobutyl)propanoate
Overview
Description
Ethyl 3-(3-oxocyclobutyl)propanoate is an organic compound with the molecular formula C9H14O3 It is an ester, characterized by the presence of a cyclobutyl ring and a propanoate group Esters are known for their pleasant odors and are widely used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-oxocyclobutyl)propanoate can be synthesized through several methods. One common route involves the reaction of cyclobutanepropanoic acid with ethyl alcohol in the presence of a catalyst. This process typically requires a mineral acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . Another method involves the use of 2,2-dichloro-3-oxo-cyclobutanepropanoic acid as a starting material, which is then reacted with ethyl alcohol to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-oxocyclobutyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield cyclobutanepropanoic acid and ethanol.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol group, resulting in the formation of ethyl 3-(3-hydroxycyclobutyl)propanoate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Hydrolysis: Cyclobutanepropanoic acid and ethanol.
Reduction: Ethyl 3-(3-hydroxycyclobutyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-oxocyclobutyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3-oxocyclobutyl)propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release cyclobutanepropanoic acid and ethanol, which may then participate in further biochemical reactions. The cyclobutyl ring and carbonyl group are key functional groups that influence its reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
Ethyl 3-(3-oxocyclobutyl)propanoate can be compared to other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. These compounds share the ester functional group but differ in their alkyl and acyl components:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Ethyl propanoate: Used in the flavor industry for its fruity aroma.
Methyl butyrate: Known for its pineapple-like odor and used in fragrances and flavorings
Properties
IUPAC Name |
ethyl 3-(3-oxocyclobutyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)4-3-7-5-8(10)6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQXRFPXRGREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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